1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 5-amino-2-methylbenzyl alcohol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 2-chloropropanoyl chloride to form the final product. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone moieties can participate in covalent bonding and electrophilic reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one
- 1-(5-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one
Uniqueness
1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both a bromomethyl group and a chloropropanone moiety
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[5-amino-2-(bromomethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(12)10(14)9-4-8(13)3-2-7(9)5-11/h2-4,6H,5,13H2,1H3 |
InChI Key |
OMQRLQVSFBCJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.